molecular formula C17H27NO2 B241383 N-(tert-butyl)-4-(4-propylphenoxy)butanamide

N-(tert-butyl)-4-(4-propylphenoxy)butanamide

Numéro de catalogue B241383
Poids moléculaire: 277.4 g/mol
Clé InChI: OFCCZCSBOKQPDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-4-(4-propylphenoxy)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

N-(tert-butyl)-4-(4-propylphenoxy)butanamide binds to the active site of BTK and inhibits its activity. This leads to a decrease in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK also leads to a decrease in the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
Inhibition of BTK by N-(tert-butyl)-4-(4-propylphenoxy)butanamide leads to a decrease in the activation of downstream signaling pathways such as AKT and ERK. This results in a decrease in cell proliferation and an increase in apoptosis in B cell malignancies. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to modulate the tumor microenvironment by decreasing the production of cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(tert-butyl)-4-(4-propylphenoxy)butanamide is a highly selective inhibitor of BTK, which makes it an attractive candidate for the treatment of B cell malignancies. However, like all drugs, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has limitations. One of the limitations is that it may not be effective in all patients, as some tumors may have acquired resistance to BTK inhibitors. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide may have off-target effects that could lead to unwanted side effects.

Orientations Futures

There are several future directions for the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. One direction is the combination of N-(tert-butyl)-4-(4-propylphenoxy)butanamide with other drugs such as venetoclax and rituximab, which have been shown to enhance the anti-tumor activity of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. Another direction is the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide as a first-line therapy for CLL and NHL. Finally, there is a need to identify biomarkers that can predict response to N-(tert-butyl)-4-(4-propylphenoxy)butanamide, which could help to personalize treatment for patients with B cell malignancies.

Méthodes De Synthèse

The synthesis of N-(tert-butyl)-4-(4-propylphenoxy)butanamide involves a multi-step process. The first step is the reaction of 4-propylphenol with tert-butyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is coupled with 4-aminobutanamide to form the final product, N-(tert-butyl)-4-(4-propylphenoxy)butanamide.

Applications De Recherche Scientifique

N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic use in B cell malignancies. In preclinical studies, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to inhibit BTK activity and induce apoptosis in CLL and NHL cells. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and rituximab.

Propriétés

Formule moléculaire

C17H27NO2

Poids moléculaire

277.4 g/mol

Nom IUPAC

N-tert-butyl-4-(4-propylphenoxy)butanamide

InChI

InChI=1S/C17H27NO2/c1-5-7-14-9-11-15(12-10-14)20-13-6-8-16(19)18-17(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,18,19)

Clé InChI

OFCCZCSBOKQPDI-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

SMILES canonique

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.